molecular formula C12H19N3O B1479703 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine CAS No. 2098090-70-9

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

Cat. No.: B1479703
CAS No.: 2098090-70-9
M. Wt: 221.3 g/mol
InChI Key: GYJTWFPSIHYUBW-UHFFFAOYSA-N
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Description

The compound “2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrano ring . Pyrazole is a well-known nitrogenous tertiary base and is a core structure in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The cyclopropylmethyl group, for instance, would add steric bulk to the molecule. The pyrazole and pyrano rings could potentially participate in various interactions, including hydrogen bonding and π-π stacking .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and structural features. For instance, the amine group could potentially undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine could increase its solubility in polar solvents.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into compounds similar to 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine focuses on the synthesis and characterization of heterocyclic compounds, which are central to developing pharmaceuticals and materials science. These compounds, including pyrazoles and pyrazolines, are synthesized and evaluated for their cytotoxicity against various human cancer cell lines, such as HeLa, NCI-H460, and PC-3. The significant cytotoxicity observed suggests potential applications in anticancer therapies (Alam et al., 2018).

Antimicrobial and Antifungal Applications

Further research extends to the modification of polymers with amine compounds, including those with structures similar to the target compound, enhancing their antimicrobial and antifungal properties. These modified polymers show promising applications in medical fields, indicating their potential for use in antimicrobial coatings or materials (Aly & El-Mohdy, 2015).

Catalysts in Polymerization Processes

The exploration of heterocyclic compounds as catalysts in polymerization processes, specifically in the copolymerization of CO2 and cyclohexene oxide, has been demonstrated. These catalysts, including those with pyrazolylamine zinc(II) complexes, show efficacy in forming poly(cyclohexene carbonate) under varying conditions, suggesting their utility in creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).

Antitumor Activities

Studies have also been conducted on the synthesis of new classes of compounds through reactions involving cyclic oxalyl compounds, leading to derivatives with potential antitumor activities. This research underscores the importance of heterocyclic compounds in developing new therapeutic agents (Şener et al., 2002).

Green Chemistry Approaches

In green chemistry, the compound's derivatives have been utilized in multicomponent domino reactions conducted in aqueous media. These reactions demonstrate the compound's versatility in synthesizing densely functionalized heterocycles, which can be further explored for various biological and materials science applications (Prasanna, Perumal, & Menéndez, 2013).

Mechanism of Action

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-5-3-12-10-8-16-6-4-11(10)14-15(12)7-9-1-2-9/h9H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJTWFPSIHYUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 2
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 3
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 4
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 5
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 6
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

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